4-Iodo-6-methoxy-5-nitropyrimidine
Description
4-Iodo-6-methoxy-5-nitropyrimidine (CAS: Not explicitly provided; molecular formula: C₅H₃IN₃O₃) is a halogenated pyrimidine derivative characterized by a nitro group at position 5, methoxy at position 6, and iodine at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. For instance, it reacts with trimethyl(tributylstannylethynyl)silane to form 4-trimethylsilylethynylpyrimidine, enabling efficient construction of pyrrolo[3,2-d]pyrimidine systems, which are valuable in medicinal chemistry for their structural resemblance to purine bases .
The iodine substituent enhances reactivity in coupling reactions compared to chloro or bromo analogs, making it a preferred substrate in heterocyclic synthesis. Its nitro group contributes to electron-deficient aromatic systems, facilitating nucleophilic substitutions or reductions for further functionalization.
Properties
Molecular Formula |
C5H4IN3O3 |
|---|---|
Molecular Weight |
281.01 g/mol |
IUPAC Name |
4-iodo-6-methoxy-5-nitropyrimidine |
InChI |
InChI=1S/C5H4IN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 |
InChI Key |
ZMAVAFLNZYDAKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methoxy-5-nitropyrimidine typically involves the palladium-catalyzed cross-coupling reaction. One efficient method includes the reaction of this compound with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methoxy-5-nitropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce new functional groups to the pyrimidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.
Trimethyl(tributylstannylethynyl)silane: A reagent used in the synthesis of 4-trimethylsilylethynylpyrimidine.
Major Products Formed
4-Trimethylsilylethynylpyrimidine: Formed through the cross-coupling reaction with trimethyl(tributylstannylethynyl)silane.
Scientific Research Applications
4-Iodo-6-methoxy-5-nitropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxy-5-nitropyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the nitro and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs of 4-Iodo-6-methoxy-5-nitropyrimidine include:
Physicochemical Properties
- Solubility : The iodine substituent in this compound increases hydrophobicity (LogP ~1.8 estimated) compared to the chloro analog (LogP ~1.2), reducing aqueous solubility but enhancing organic-phase reactivity .
- Synthetic Utility: The iodo derivative achieves higher yields (>80%) in Sonogashira couplings compared to chloro analogs (~60–70%), attributed to iodine’s superior leaving-group ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
